

physical and chemical properties of N-Allylbenzylamine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Allylbenzylamine*

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An In-depth Technical Guide to N-Allylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylbenzylamine, a secondary amine with the molecular formula $C_{10}H_{13}N$, is a versatile chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known and potential chemical reactivity and biological activities. All quantitative data is presented in clear, tabular formats for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

N-Allylbenzylamine is a colorless to pale yellow liquid at room temperature. Its core physical and chemical properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ N	[1]
Molecular Weight	147.22 g/mol	[1]
Appearance	Colorless to pale yellow liquid	-
Boiling Point	208 °C (at 760 mmHg)	[2]
Melting Point	Not available (liquid at room temp.)	-
Density	0.924 g/cm ³	[3]
Refractive Index	1.519	[3]

Spectral Data

Spectrum Type	Key Features	Source(s)
¹ H NMR	Spectra available	[4]
Infrared (IR)	Spectra available	[5]
Mass Spectrometry (MS)	Spectra available	[4]
Raman	Spectra available	[4]

Solubility

While extensive quantitative solubility data is not readily available in the literature, **N-Allylbenzylamine** is generally understood to be soluble in common organic solvents and insoluble in water.

Solvent	Qualitative Solubility	Source(s)
Water	Insoluble	[6]
Methanol	Soluble	[6]
Ethanol	Soluble	-
Acetone	Soluble	[6]
Diethyl Ether	Soluble	-
Chloroform	Soluble	[6]
Dichloromethane	Soluble	-
Toluene	Soluble	-
Hexane	Soluble	-

Experimental Protocols

Synthesis of N-Allylbenzylamine

A common method for the synthesis of **N-Allylbenzylamine** is the nucleophilic substitution reaction between benzylamine and an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct. A representative experimental protocol is detailed below.

Reaction Scheme:

Benzylamine

+

 K_2CO_3 , Acetonitrile
Reflux

Allyl Bromide



N-Allylbenzylamine

+

KBr

+

 H_2O

+

 CO_2 [Click to download full resolution via product page](#)Synthesis of **N-Allylbenzylamine**.

Materials:

- Benzylamine
- Allyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetonitrile (CH_3CN)
- Diethyl ether
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

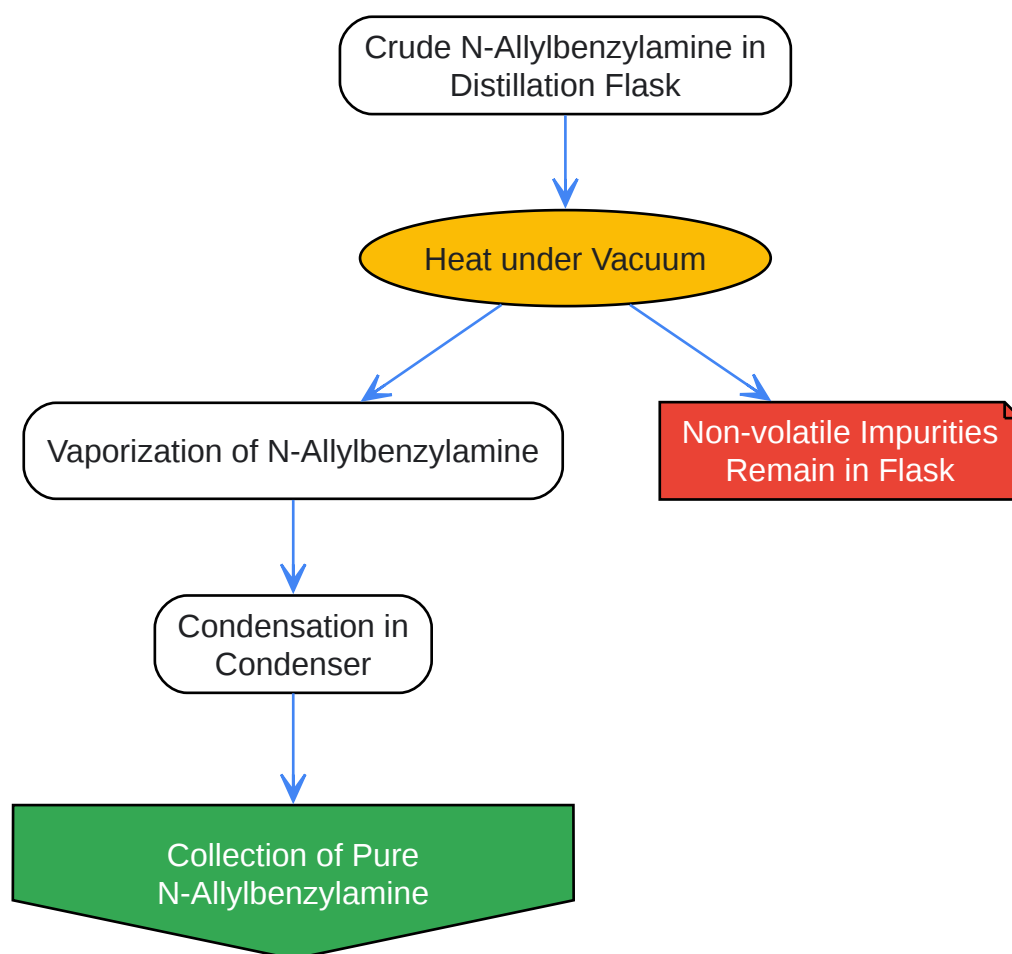
Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous acetonitrile.
- Add anhydrous potassium carbonate (1.2 equivalents) to the solution.
- Slowly add allyl bromide (1.1 equivalents) to the stirring suspension.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **N-Allylbenzylamine**.

Purification by Vacuum Distillation

Crude **N-Allylbenzylamine** can be purified by vacuum distillation to remove unreacted starting materials and byproducts.



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Workflow for Vacuum Distillation.

Apparatus:

- A standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.

Procedure:

- Ensure all glassware is dry and free of cracks.^[7]
- Place the crude **N-Allylbenzylamine** and a magnetic stir bar into the distillation flask.
- Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to prevent leaks.^[7]
- Begin stirring and apply vacuum to the system.^[7]
- Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point at the recorded pressure. The boiling point of **N-Allylbenzylamine** is 208 °C at atmospheric pressure (760 mmHg)^[2]; this will be significantly lower under vacuum.
- Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Chemical Reactivity and Stability

As a secondary amine, **N-Allylbenzylamine** exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Reactivity

- Alkylation and Acylation: The nitrogen atom can be further alkylated or acylated.
- Reaction with Acids: It readily reacts with acids to form the corresponding ammonium salts.
- Oxidation: The benzylic position is susceptible to oxidation.
- Addition to the Allyl Group: The double bond of the allyl group can undergo various addition reactions.

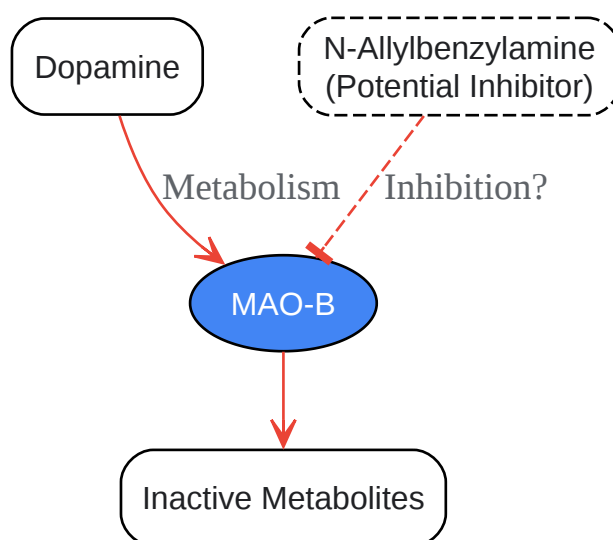
Stability

- **Thermal Stability:** Benzylamines, in general, undergo thermal decomposition at high temperatures (above 650 °C), primarily through the cleavage of the C-N bond.[2]
- **pH Stability:** The stability of amines in aqueous solution is pH-dependent. In acidic conditions, the protonated form is prevalent, which can influence its reactivity and degradation pathways.[8]
- **Photostability:** Amines can undergo photodegradation, especially in the presence of photosensitizers.[7] The degradation pathways can involve oxidation and are influenced by environmental factors.

Potential Biological Activity and Signaling Pathways

While specific biological data for **N-Allylbenzylamine** is limited, its structural motifs suggest potential interactions with biological targets.

- **Monoamine Oxidase (MAO) Inhibition:** Benzylamine is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine.[9][10] N-substituted benzylamines have been explored as MAO inhibitors.[11] Further investigation is required to determine if **N-Allylbenzylamine** exhibits inhibitory activity against MAO-A or MAO-B.



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Potential Inhibition of MAO-B by **N-Allylbenzylamine**.

- Dopamine and Adrenergic Receptor Activity: The phenylethylamine scaffold, which is a component of **N-Allylbenzylamine**, is a common feature in ligands for dopamine and adrenergic receptors.[4][12] The nature of the N-substituent can significantly influence receptor affinity and selectivity.[5] The N-allyl group in **N-Allylbenzylamine** could modulate its interaction with these receptors.

Safety and Handling

N-Allylbenzylamine is classified as a corrosive substance.[1]

- GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
- Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[1]

It is essential to handle **N-Allylbenzylamine** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

N-Allylbenzylamine is a chemical compound with well-defined physical properties and predictable chemical reactivity based on its secondary amine structure. This guide has provided a consolidated resource of its known characteristics and detailed experimental procedures for its synthesis and purification. While its biological activity is not yet extensively studied, its structural similarity to known bioactive molecules suggests that it may be a valuable scaffold for the development of new therapeutic agents, particularly in the area of neuroscience. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.

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- To cite this document: BenchChem. [physical and chemical properties of N-Allylbenzylamine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332080#physical-and-chemical-properties-of-n-allylbenzylamine]

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